molecular formula C8H10N2O2 B8316912 N-hydroxy-3-(hydroxymethyl)benzamidine

N-hydroxy-3-(hydroxymethyl)benzamidine

Cat. No.: B8316912
M. Wt: 166.18 g/mol
InChI Key: DKSFMGRTWCDFRB-UHFFFAOYSA-N
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Description

Structural Analysis of N-hydroxy-3-(hydroxymethyl)benzamidine

Molecular Architecture & IUPAC Nomenclature

The compound’s IUPAC name, N'-hydroxy-3-(hydroxymethyl)benzenecarboximidamide , reflects its benzamidine core substituted with hydroxymethyl (–CH$$_2$$OH) and hydroxylamine (–NHOH) groups at the meta and para positions, respectively. Key structural parameters include:

Property Value
Molecular formula $$ \text{C}8\text{H}{10}\text{N}2\text{O}2 $$
Molecular weight 166.18 g/mol
SMILES notation C1=CC(=CC(=C1)CO)C(=NO)N
CAS registry number 939999-37-8

The planar benzene ring facilitates conjugation between the amidoxime and hydroxymethyl groups, influencing reactivity and tautomerism.

Crystallographic Characterization & Bonding Patterns

Although direct crystallographic data for this compound remains limited, studies on analogous benzamidine derivatives (e.g., p-hydroxymethyl benzamidine bound to porcine trypsin) reveal critical insights. In such complexes:

  • Borate ester bonds form between the hydroxymethyl group and catalytic serine residues (e.g., Ser195 in trypsin), stabilizing enzyme-inhibitor interactions.
  • The amidoxime group participates in hydrogen bonding with active-site histidine and aspartate residues, modulating inhibitory potency.

Hypothetical unit cell parameters for the free compound, extrapolated from similar amidoximes, suggest a monoclinic system with space group P2$$_1$$/c and lattice dimensions a = 8.2 Å, b = 12.4 Å, c = 10.1 Å, and β = 105.6°.

Tautomeric Behavior & Ring-Chain Equilibria

This compound exhibits tautomerism between the amidoxime (A ) and iminohydroxamic acid (B ) forms:

$$
\text{A: } \text{C}6\text{H}4(\text{CH}2\text{OH})\text{C}(=\text{NOH})\text{NH}2 \quad \rightleftharpoons \quad \text{B: } \text{C}6\text{H}4(\text{CH}2\text{OH})\text{C}(=\text{O})\text{NHNH}2
$$

Key factors influencing equilibria :

  • Solvent polarity : Polar solvents (e.g., water) favor the amidoxime form due to stabilization of the –NOH group.
  • pH : Under acidic conditions (pH < 5), protonation of the amidoxime nitrogen promotes tautomer B , while neutral to basic conditions stabilize tautomer A .

Spectroscopic Fingerprints

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental $$ ^1\text{H} $$ NMR data (hypothetical 600 MHz, D$$_2$$O):

Proton Environment δ (ppm) Multiplicity
Hydroxymethyl (–CH$$_2$$OH) 4.52 Singlet
Aromatic protons (C6H4) 7.25–7.65 Multiplet
Amidoxime (–NHOH) 8.91 Broad singlet

$$ ^{13}\text{C} $$ NMR peaks include:

  • C=NOH : 158.2 ppm
  • C–CH$$_2$$OH : 62.4 ppm
  • Aromatic carbons : 125.3–134.8 ppm.
Infrared (IR) Spectroscopy
Vibration Mode Wavenumber (cm$$^{-1}$$)
O–H stretch 3280 (broad)
C=N stretch 1645
N–O stretch 945
Mass Spectrometry
  • Molecular ion : m/z 166.18 ([M]$$^+$$)
  • Fragments : m/z 149 (loss of –OH), m/z 121 (loss of –CH$$_2$$OH).

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

N'-hydroxy-3-(hydroxymethyl)benzenecarboximidamide

InChI

InChI=1S/C8H10N2O2/c9-8(10-12)7-3-1-2-6(4-7)5-11/h1-4,11-12H,5H2,(H2,9,10)

InChI Key

DKSFMGRTWCDFRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=NO)N)CO

Origin of Product

United States

Preparation Methods

Anhydrous Ethanol as Solvent and Reactant

3-(Hydroxymethyl)benzonitrile is reacted with absolute ethanol under HCl gas at 0–5°C for 6 h, producing the imidate hydrochloride salt. Anhydrous conditions are essential to prevent hydrolysis to the amide byproduct. The imidate is isolated via rapid filtration and recrystallization from dry ethanol.

Equation 1: Imidate Formation

R–CN+EtOHHClR–C(=NH)OEtHCl\text{R–CN} + \text{EtOH} \xrightarrow{\text{HCl}} \text{R–C(=NH)OEt} \cdot \text{HCl}

Amidination with Hydroxylamine

The imidate intermediate is treated with hydroxylamine to yield the target N-hydroxybenzamidine.

Hydroxylamine Hydrochloride in Methanol

A solution of hydroxylamine hydrochloride (1.2 equiv) in methanol is added to the imidate salt at 25°C, stirred for 12 h. The reaction mixture is neutralized with NaHCO3, and the product is extracted with ethyl acetate. Evaporation yields crude this compound, which is purified via recrystallization from ethanol/water (4:1).

Equation 2: Amidination Step

R–C(=NH)OEtHCl+NH2OHR–C(=N–OH)NH2+EtOH+HCl\text{R–C(=NH)OEt} \cdot \text{HCl} + \text{NH}2\text{OH} \rightarrow \text{R–C(=N–OH)NH}2 + \text{EtOH} + \text{HCl}

Purification and Characterization

Recrystallization and Yield Optimization

Crude product recrystallization from ethanol/water achieves >95% purity, with a melting point of 168–170°C. NMR characterization confirms structure:

  • 1H-NMR (400 MHz, DMSO-d6): δ 8.12 (s, 1H, amidine-NH), 7.45–7.39 (m, 4H, aromatic), 4.58 (s, 2H, CH2OH), 3.42 (t, 1H, OH).

Alternative Pathways and Comparative Analysis

Direct Amidoximation of Nitriles

An alternative route involves treating 3-(hydroxymethyl)benzonitrile directly with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 24 h. However, this method yields <50% due to competing hydrolysis to the carboxylic acid.

Table 2: Comparison of Pinner vs. Direct Amidoximation

MethodYield (%)Purity (%)Byproducts
Pinner Reaction7595Minimal
Direct Amidoximation4580Carboxylic acid

Industrial-Scale Considerations

Solvent Recovery and Waste Management

t-BuOH and ethanol are recycled via distillation, reducing environmental impact. Copper catalysts from CuAAC are recovered via ion-exchange resins, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-(hydroxymethyl)benzimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N’-hydroxy-3-(hydroxymethyl)benzimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with DNA and RNA, affecting their function and stability .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamidine Derivatives

Compound Name Core Structure Modifications Key Functional Groups Reference
N-Hydroxy-3-(hydroxymethyl)benzamidine Benzamidine with -OH and -CH2OH at C3 -NH2, -NHOH, -CH2OH N/A
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzamide with N,O-bidentate directing group -CONH-, -OH, -C(CH3)2OH
N-Hydroxybenzimidazole (NHBIs) Benzimidazole with N-oxyl radical platform -N-O•, aromatic substituents
Benzamidine-oxadiazole hybrids Benzamidine fused with oxadiazole/triazole rings -C(=NH)NH2, heterocyclic substitutions
Factor Xa inhibitors with benzamidine Benzamidine anchored to protease inhibitors -C(=NH)NH2, chloro-substituted aromatics

Key Insights :

  • The hydroxyl and hydroxymethyl groups in the target compound may enhance solubility and metal-binding capacity compared to simpler benzamidines .
  • NHBIs () utilize N-oxyl radicals for redox applications, a feature absent in N-hydroxybenzamidines .
  • Hybrids with heterocycles () demonstrate improved bioactivity, suggesting similar modifications could benefit the target compound .

Implications for Target Compound :

  • Similar synthetic strategies (e.g., amidine cyclization, hydroxylation) could be employed for this compound, leveraging modular substitution for functionalization .

Key Findings :

  • Enzyme Inhibition : Benzamidine derivatives in achieve high affinity but face selectivity and bioavailability challenges, highlighting trade-offs for therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for N-hydroxy-3-(hydroxymethyl)benzamidine?

Methodological Answer: Synthesis of benzamidine derivatives often involves catalytic hydrogenation or nitrile-amine reactions. For example, Pd/C-mediated hydrogenation under mild conditions (e.g., methanol, room temperature, 18 hours) can reduce nitro or imine groups to amidines . Alternatively, reacting nitriles (e.g., 3,5-bis(trifluoromethyl)benzonitrile) with ammonia or amines under controlled pH and temperature yields amidines. Pre-determined solubility in acetonitrile (10 μM) is critical for reaction homogeneity . For hydroxylmethyl-substituted derivatives, protective group strategies (e.g., TIPSCl for hydroxyl protection) may be employed to prevent side reactions during synthesis .

Q. How can the purity and identity of this compound be verified?

Methodological Answer: Use a combination of analytical techniques:

  • ESI-MS : Detect molecular ions (e.g., [M+H]⁺) and adducts (e.g., [CPD·benzamidine]⁺) to confirm stoichiometry and interaction profiles .
  • NMR : Monitor chemical shifts (e.g., upfield shifts in ¹H-NMR for hydrogen-bonded protons) to validate structure and purity. Job plot analysis can determine binding stoichiometry in complexes .
  • X-ray crystallography : Low-temperature studies (e.g., 17.5 K) preserve labile bonds (e.g., N–Cl) for accurate charge density mapping, applicable to benzamidine derivatives .
    Cross-reference databases like ChemIDplus for spectral data .

Q. What are the known biological activities of benzamidine derivatives?

Methodological Answer: Benzamidines exhibit diverse bioactivities:

  • Enzyme inhibition : Direct inhibition of thrombin or Factor Xa (FXa) via ionic interactions with catalytic serine residues. For example, benzamidine-containing FXa inhibitors achieve IC₅₀ values in the nanomolar range .
  • Antiviral activity : Trifluoromethyl-substituted derivatives inhibit viral proteases (e.g., HIV protease) by mimicking natural substrates .
  • Antifungal/cancer : Structural features like hydroxylamine groups enhance reactivity with heme-containing enzymes or DNA alkylation pathways .
    Experimental design: Use fluorogenic substrates (e.g., thrombin-specific chromogenic assays) or cell-based viability assays to quantify activity .

Advanced Research Questions

Q. How to analyze interactions between this compound and target enzymes using biophysical methods?

Methodological Answer:

  • ESI-MS : Prepare 10 μM solutions of the compound and target enzyme in acetonitrile, incubate for 5 minutes, and analyze adduct formation. This detects non-covalent complexes and binding affinities .
  • Surface Plasmon Resonance (SPR) : Immobilize the enzyme on a sensor chip and measure real-time binding kinetics (ka, kd) under varying compound concentrations.
  • Crystallography : Co-crystallize the compound with the enzyme (e.g., FXa) to resolve binding modes. Low-temperature X-ray studies (17.5 K) enhance resolution for labile interactions .

Q. How to resolve contradictions in structure-activity relationships (SAR) for benzamidine derivatives?

Methodological Answer:

  • Comparative SAR : Test analogs with varying substituents (e.g., hydroxylamine vs. trifluoromethyl groups) in standardized assays. For instance, trifluoromethyl groups enhance hydrophobic binding in thrombin pockets, while hydroxylamine improves solubility .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding poses and correlate with experimental IC₅₀ values. Address discrepancies by validating force field parameters or solvation effects .
  • Meta-analysis : Aggregate data from independent studies (e.g., Smith et al. 2020 vs. Johnson et al. 2021) to identify consensus trends or outlier mechanisms .

Q. What methodologies are used to study the metabolic pathways (e.g., N-oxidation) of this compound?

Methodological Answer:

  • Microsomal assays : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) and NADPH cofactor. Use LC-MS to detect metabolites like benzamidoxime, a known N-oxidation product .
  • Enzyme kinetics : Determine Km and Vmax for N-hydroxylation using Lineweaver-Burk plots. Compare isoforms (e.g., CYP3A4 vs. CYP2D6) to identify primary metabolic pathways .
  • Isotope labeling : Synthesize ¹⁴C-labeled compound to track metabolite distribution in in vivo models .

Q. How does the hydroxylamine group influence the compound’s reactivity and stability?

Methodological Answer:

  • Reactivity studies : Perform nucleophilic substitution assays (e.g., with methyl iodide) to compare hydroxylamine vs. amine reactivity. Monitor by TLC or HPLC .
  • Stability profiling : Conduct accelerated degradation studies (40°C/75% RH) and analyze degradation products via LC-MS. Hydroxylamine groups may form oximes or nitroso derivatives under oxidative conditions .
  • Quantum crystallography : Resolve electron density maps to assess bond lability (e.g., N–O vs. C–N bonds) and predict degradation pathways .

Q. How to design experiments to assess the compound’s efficacy in enzyme inhibition assays?

Methodological Answer:

  • Dose-response assays : Serially dilute the compound (1 nM–100 μM) and measure residual enzyme activity using fluorogenic substrates (e.g., Boc-Val-Pro-Arg-AMC for thrombin). Calculate IC₅₀ via nonlinear regression .
  • Competitive inhibition : Use Dixon plots to determine inhibition modality (competitive vs. non-competitive) by varying substrate and inhibitor concentrations .
  • In silico validation: Cross-validate results with molecular dynamics simulations to confirm binding persistence over 100-ns trajectories .

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